molecular formula C10H10O2 B592656 (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol CAS No. 931114-98-6

(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol

Cat. No.: B592656
CAS No.: 931114-98-6
M. Wt: 162.188
InChI Key: BAULTANCNGCCJT-STUBTGCMSA-N
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Description

(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol is an organic compound characterized by its unique structure, which includes two double bonds and two triple bonds along a ten-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol typically involves multiple steps, starting from simpler organic molecules. One common method includes the use of alkyne coupling reactions, followed by selective hydrogenation and hydroxylation to introduce the desired functional groups. The reaction conditions often require the use of catalysts such as palladium or nickel, and the reactions are carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study for its potential biological activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • Deca-2,4,6-triyne-1,8-diol
  • Deca-2,9-diene-4,6-diyne-1,8-diol

Uniqueness

(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2E,8S)-deca-2,9-dien-4,6-diyne-1,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-10(12)8-6-4-3-5-7-9-11/h2,5,7,10-12H,1,9H2/b7-5+/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAULTANCNGCCJT-STUBTGCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C#CC#CC=CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H](C#CC#C/C=C/CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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